7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains a fluorine atom and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The fluorine atom and oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
7-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one:
Uniqueness
The presence of the fluorine atom in 7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
7-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4H2,(H,10,11) |
InChI Key |
DJYFNNLUWIOSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.